molecular formula C14H17NO6 B2930102 {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol CAS No. 924871-25-0

{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol

Cat. No.: B2930102
CAS No.: 924871-25-0
M. Wt: 295.291
InChI Key: WMDVRMNQQQPLNA-UHFFFAOYSA-N
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Description

The compound {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol is a heterocyclic derivative featuring a 1,3-benzodioxol ring fused with a dihydroisoxazole (oxazoline) moiety. Its structure includes a 6,7-dimethoxy-substituted benzodioxol group linked via a methylene bridge to the 5-position of a 4,5-dihydro-1,2-oxazole ring, with a hydroxymethyl group at the 3-position of the oxazole.

Key structural attributes include:

  • 1,3-Benzodioxol core: Known for enhancing metabolic stability and binding affinity in CNS-targeting drugs.
  • Dihydroisoxazole ring: Provides rigidity and influences pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-17-12-8(3-10-5-9(6-16)15-21-10)4-11-13(14(12)18-2)20-7-19-11/h4,10,16H,3,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDVRMNQQQPLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)CO)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol typically involves multiple steps. One common approach is the condensation of 6,7-dimethoxy-1,3-benzodioxole with an appropriate oxazoline precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs₂CO₃) and may require the use of solvents like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, modulating their activity. The oxazoline moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituents on the benzodioxol ring, oxazole ring saturation, and functional groups. Below is a comparative analysis based on available evidence:

Compound Name Key Structural Features Biological Activity Physicochemical Properties Reference
Target Compound : {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol 6,7-Dimethoxy-1,3-benzodioxol; dihydroisoxazole; hydroxymethyl group Hypothesized anxiolytic/analgesic (based on structural analogs) Moderate logP (predicted); high polarity
5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazole 1,3-Benzodioxol; fully unsaturated oxazole; 4-methoxyphenyl substituent Anti-anxiety activity (ED₅₀: 200–300 mg/kg in murine models) Higher logP (lipophilic)
[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol Dichlorophenyl substituent; methyl group at oxazole 5-position Safety profile: Acute toxicity (LD₅₀ > 2000 mg/kg in rodents) Low water solubility; high thermal stability
4-[5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]aminophenol Chlorophenyl substituent; dihydroisoxazole; phenolic hydroxyl group Analgesic efficacy (potency comparable to ibuprofen in inflammation models) Moderate solubility; pH-sensitive

Key Findings:

Bioactivity Modulation via Substituents: The 6,7-dimethoxy groups on the benzodioxol ring in the target compound may enhance blood-brain barrier permeability compared to non-methoxy derivatives (e.g., 5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazole), which lack such substitutions . Chlorine substituents (e.g., in [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol) correlate with increased thermal stability but reduced aqueous solubility, as seen in safety data .

Functional Group Impact: Hydroxymethyl groups (as in the target compound) versus phenolic hydroxyl groups (e.g., 4-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]aminophenol) influence hydrogen-bonding networks, affecting both solubility and metabolic clearance rates .

Metabolic and Toxicological Profiles:

  • The target compound’s metabolic pathway is hypothesized to involve demethylation of the 6,7-dimethoxy groups, based on analogous benzodioxol-containing metabolites (e.g., 6-{[3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid) reported in metabolomic studies .
  • Acute toxicity data for structurally related compounds (e.g., LD₅₀ > 2000 mg/kg for [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol) suggest a favorable safety margin for the target compound, pending experimental validation .

Biological Activity

The compound {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and an oxazoline ring. Its molecular formula is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, with a molecular weight of approximately 319.34 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H19N3O4C_{16}H_{19}N_{3}O_{4}
Molecular Weight319.34 g/mol
IUPAC Name5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act through:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.

Receptor Modulation : It may bind to certain receptors, influencing downstream signaling pathways that regulate physiological responses.

Gene Expression Alteration : There is evidence suggesting that the compound can modulate gene expression levels, which could lead to changes in protein synthesis and cellular behavior.

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition at MIC 15.62 µg/mL
Candida albicansInhibition at MIC 15.62 µg/mL
Escherichia coliModerate inhibition

Antitumor Activity

In a series of studies evaluating antitumor effects, the compound has shown promise against several cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)12.5
MCF7 (breast cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound demonstrated potent activity against Staphylococcus aureus and Candida albicans. The disk diffusion method revealed clear zones of inhibition at concentrations as low as 15.62 µg/mL.

Case Study 2: Antitumor Screening

A study was conducted to evaluate the antitumor potential of the compound on HepG2 cells. Results indicated a significant reduction in cell viability at an IC50 of 12.5 µM after 48 hours of treatment. This suggests that the compound may induce cytotoxic effects through mechanisms such as apoptosis or cell cycle arrest.

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